Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
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Overview
Description
Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a complex organic compound that belongs to the class of carbohydrates. It is characterized by the presence of multiple hydroxyl groups and a carboxylate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate typically involves the esterification of a glucuronic acid derivative with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the mixture under reflux to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups enable it to form hydrogen bonds with proteins and enzymes, modulating their activity. The carboxylate group can interact with metal ions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
- Methyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
- Propyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
Uniqueness
Octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This affects its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in various fields.
Properties
Molecular Formula |
C14H26O7 |
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Molecular Weight |
306.35 g/mol |
IUPAC Name |
octyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H26O7/c1-2-3-4-5-6-7-8-20-14(19)12-10(16)9(15)11(17)13(18)21-12/h9-13,15-18H,2-8H2,1H3/t9-,10-,11+,12-,13+/m0/s1 |
InChI Key |
KNQGMBQZAUOKHS-IEECTRCBSA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
CCCCCCCCOC(=O)C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
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